1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS 1250247-69-8
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS 1250247-69-8
Executive Summary
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1250247-69-8) represents a high-value pharmacophore building block in modern drug discovery. Characterized by the robust pyrazole core, a lipophilic isopropyl moiety, and a reactive aldehyde "handle," this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and downstream functionalization strategies, designed to support researchers in optimizing lead generation workflows.
Chemical Profile & Physicochemical Properties
The compound balances the structural rigidity of the pyrazole ring with the steric bulk of the isopropyl group, offering unique solubility and binding pocket occupancy profiles compared to its methyl or phenyl analogs.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1250247-69-8 |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in Water |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Key Functional Group | C-4 Formyl (Aldehyde) |
Synthetic Framework: The Vilsmeier-Haack Cyclization
The most robust and scalable method for synthesizing 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction applied to the corresponding hydrazone. This approach constructs the pyrazole ring and introduces the formyl group in a single, convergent operation.
Mechanism & Causality
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Hydrazone Formation: Acetophenone condenses with isopropylhydrazine to form the corresponding hydrazone. The isopropyl group directs the regioselectivity at the N1 position.
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Vilsmeier Reagent Attack: The Vilsmeier reagent (chloromethyleneiminium salt, generated in situ from POCl₃ and DMF) attacks the alpha-carbon of the hydrazone.
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Cyclization: Subsequent intramolecular nucleophilic attack and elimination of dimethylamine leads to the formation of the pyrazole ring with simultaneous formylation at the C4 position.
Figure 1: Synthesis Pathway (Vilsmeier-Haack Route)
Caption: Convergent synthesis via Vilsmeier-Haack cyclization ensures high regioselectivity for the 1,3-disubstituted isomer.
Reactivity & Downstream Applications
The C4-aldehyde is a versatile "chemical handle," allowing the scaffold to be integrated into diverse bioactive architectures.[1]
Key Transformations:
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Reductive Amination: Conversion to amines is the primary application in medicinal chemistry, linking the pyrazole core to solubilizing groups (e.g., morpholine, piperazine) or other pharmacophores.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl derivatives often tested for anticancer activity.
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Oxidation: Conversion to the carboxylic acid allows for amide coupling.
Figure 2: Functionalization Workflow
Caption: Divergent synthetic utility of the C4-aldehyde handle for generating focused compound libraries.
Detailed Experimental Protocol
Protocol: Reductive Amination to Synthesize a Pyrazole-Amine Derivative Context: This protocol describes the reaction of CAS 1250247-69-8 with a secondary amine (e.g., Morpholine) to generate a tertiary amine, a common motif in kinase inhibitors.
Reagents:
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1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
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Morpholine (1.2 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
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Acetic Acid (catalytic, 1-2 drops)
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration)
Methodology:
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Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-aldehyde (1.0 equiv) in DCE. Add Morpholine (1.2 equiv) and catalytic Acetic Acid.
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Scientific Rationale: The acid catalyst promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine. DCE is preferred over methanol here to minimize competitive reduction of the aldehyde.
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Equilibration: Stir the mixture at room temperature for 30–60 minutes under an inert atmosphere (Nitrogen/Argon). This ensures complete formation of the iminium ion intermediate.
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Reduction: Cool the reaction mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.
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Scientific Rationale: STAB is a milder reducing agent than NaBH₄ and selectively reduces the iminium ion over the aldehyde, preventing the formation of the alcohol side-product.
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Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
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Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield the pure amine.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3][4]
Precautions:
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Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
References
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Vilsmeier-Haack Synthesis of Pyrazoles
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Reductive Amination Methodologies
- Title: Sodium Triacetoxyborohydride in Reductive Amin
- Source: Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
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URL:[Link]
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Pharmacological Relevance of Pyrazole Aldehydes
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Product Safety Data
- Title: Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carbaldehyde (Analogous Safety Profile).
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Source: Fisher Scientific.[4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. asianpubs.org [asianpubs.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
